molecular formula C19H20FN3O3 B144641 1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid CAS No. 138808-76-1

1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid

Cat. No. B144641
M. Wt: 357.4 g/mol
InChI Key: QMLVECGLEOSESV-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential as an antibacterial agent. It belongs to the class of quinolone antibiotics and is commonly referred to as CPFX. The compound has shown promising results in laboratory experiments and has been the subject of numerous scientific studies.

Mechanism Of Action

The mechanism of action of CPFX involves the inhibition of bacterial DNA synthesis. CPFX targets the bacterial enzyme, DNA gyrase, which is responsible for unwinding the DNA during replication. By inhibiting DNA gyrase, CPFX prevents bacterial DNA from replicating, ultimately leading to bacterial death.

Biochemical And Physiological Effects

CPFX has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial properties, CPFX has been found to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory bowel disease. CPFX has also been shown to have antioxidant properties and has been studied for its potential as a neuroprotective agent.

Advantages And Limitations For Lab Experiments

CPFX has a number of advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. CPFX is also highly soluble in water, making it easy to work with in laboratory settings. However, CPFX does have some limitations for use in laboratory experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. Additionally, CPFX can be expensive to produce, which may limit its use in certain research settings.

Future Directions

There are a number of future directions for research on CPFX. One area of interest is the development of new synthetic methods for CPFX that are more efficient and cost-effective. Another area of interest is the study of CPFX as a potential treatment for antibiotic-resistant infections. Additionally, CPFX has shown promise as a neuroprotective agent, and further research is needed to explore its potential in this area.

Synthesis Methods

The synthesis of CPFX involves a multi-step process that starts with the preparation of the key intermediate, 7-amino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid. This intermediate is then reacted with the chiral amine, (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, to form CPFX. The synthesis of CPFX is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

CPFX has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including gram-negative and gram-positive bacteria. CPFX has also been found to be effective against bacteria that are resistant to other antibiotics, making it a promising candidate for the treatment of antibiotic-resistant infections.

properties

CAS RN

138808-76-1

Product Name

1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H20FN3O3

Molecular Weight

357.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m1/s1

InChI Key

QMLVECGLEOSESV-VXGBXAGGSA-N

Isomeric SMILES

C[NH+]1C[C@H]2C[C@@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)[O-])C5CC5)F

SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F

Canonical SMILES

C[NH+]1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)[O-])C5CC5)F

Origin of Product

United States

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